
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is a heterocyclic compound that contains a benzothiazocine ring system with a chlorine atom and a thiophene ring as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine typically involves the formation of the benzothiazocine ring followed by the introduction of the chlorine and thiophene substituents. Common synthetic routes include:
Cyclization Reactions: The formation of the benzothiazocine ring can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the chlorine and thiophene groups can be accomplished through electrophilic or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzothiazocine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazocines.
Applications De Recherche Scientifique
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and optoelectronic devices.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and therapeutic potential.
Mécanisme D'action
The mechanism of action of (5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share structural similarities.
Benzothiazocine Derivatives: Other benzothiazocine compounds with different substituents can be compared.
Uniqueness
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is unique due to the specific combination of chlorine and thiophene substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
76293-50-0 |
|---|---|
Formule moléculaire |
C14H12ClNS2 |
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
8-chloro-5-thiophen-2-yl-3,4-dihydro-2H-1,6-benzothiazocine |
InChI |
InChI=1S/C14H12ClNS2/c15-10-5-6-14-12(9-10)16-11(3-1-7-18-14)13-4-2-8-17-13/h2,4-6,8-9H,1,3,7H2 |
Clé InChI |
JWDDHWHCDUXPCD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC2=C(C=CC(=C2)Cl)SC1)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


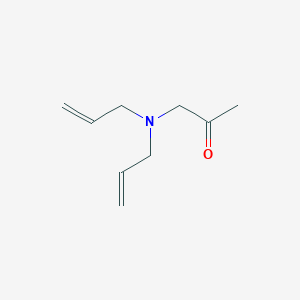
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
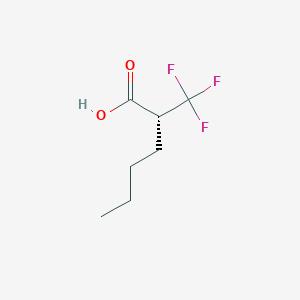
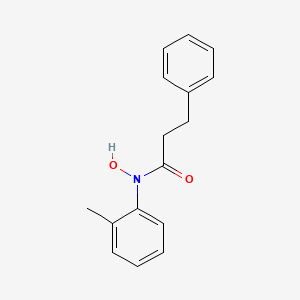

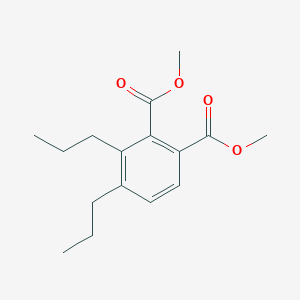
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)




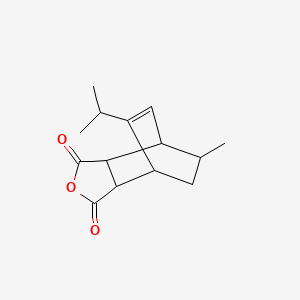

![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
